4-Amino-5-[(4-methyl-2-oxochromen-7-yl)amino]-5-oxopentanoic acid
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Overview
Description
4-Amino-5-[(4-methyl-2-oxochromen-7-yl)amino]-5-oxopentanoic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by the presence of a chromenyl group, which is known for its diverse biological activities. The molecular structure of this compound includes an amino group, a chromenyl group, and a pentanoic acid moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-[(4-methyl-2-oxochromen-7-yl)amino]-5-oxopentanoic acid typically involves the reaction of 7-amino-4-methylcoumarin with various organic halides. The reaction conditions often include the use of solvents such as dioxane and water, with sodium carbonate as a base . The reaction is carried out at elevated temperatures, typically between 70-80°C, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-Amino-5-[(4-methyl-2-oxochromen-7-yl)amino]-5-oxopentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the chromenyl group to its dihydro form.
Substitution: The amino group can participate in nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products
The major products formed from these reactions include various substituted chromenyl derivatives, which can exhibit different biological activities and chemical properties .
Scientific Research Applications
4-Amino-5-[(4-methyl-2-oxochromen-7-yl)amino]-5-oxopentanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-5-[(4-methyl-2-oxochromen-7-yl)amino]-5-oxopentanoic acid involves its interaction with various molecular targets. The chromenyl group can interact with enzymes and receptors, modulating their activity. The amino group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
7-amino-4-methylcoumarin: A precursor in the synthesis of the target compound.
N-substituted 7-amino-4-methylcoumarin derivatives: Similar compounds with varying biological activities.
Benzofuran and benzoxazol derivatives: Compounds with similar structural features and biological activities.
Uniqueness
4-Amino-5-[(4-methyl-2-oxochromen-7-yl)amino]-5-oxopentanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both amino and chromenyl groups allows for diverse chemical modifications and potential therapeutic applications .
Properties
IUPAC Name |
4-amino-5-[(4-methyl-2-oxochromen-7-yl)amino]-5-oxopentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O5/c1-8-6-14(20)22-12-7-9(2-3-10(8)12)17-15(21)11(16)4-5-13(18)19/h2-3,6-7,11H,4-5,16H2,1H3,(H,17,21)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USALUSONPMPEKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCC(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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